Pan-KDM4 Isoform Inhibition with Sub-100 nM Potency Differentiates Zavondemstat from Isoform-Selective KDM4 Inhibitors
Zavondemstat L-lysine demonstrates equipotent inhibition across all four KDM4 isoforms (A-D) with an IC50 of 80 nM. In contrast, isoform-selective KDM4 inhibitors such as KDM4D-IN-1 exhibit significantly weaker activity against KDM4D (IC50 = 410 nM), and ML324 shows an IC50 of 920 nM for JMJD2 (KDM4). This pan-isoform potency enables broader epigenetic modulation in models where multiple KDM4 family members contribute to oncogenesis, whereas isoform-selective compounds may leave compensatory pathways intact.
| Evidence Dimension | Inhibitory potency (IC50) against KDM4 isoforms |
|---|---|
| Target Compound Data | 80 nM (against KDM4A-D) |
| Comparator Or Baseline | KDM4D-IN-1: 410 nM (KDM4D); ML324: 920 nM (JMJD2/KDM4) |
| Quantified Difference | Zavondemstat is 5.1-fold more potent than KDM4D-IN-1 and 11.5-fold more potent than ML324 |
| Conditions | Biochemical enzyme inhibition assays |
Why This Matters
Procurement of Zavondemstat L-lysine ensures consistent, high-potency inhibition across all KDM4 family members, avoiding the experimental variability and incomplete target coverage associated with isoform-selective inhibitors.
